molecular formula C31H32N4O3S B2958819 N-cyclopentyl-4-{[2-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide CAS No. 1115324-09-8

N-cyclopentyl-4-{[2-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide

Cat. No.: B2958819
CAS No.: 1115324-09-8
M. Wt: 540.68
InChI Key: QCYGQKAYIGGVTK-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-{[2-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide is a quinazolinone-derived compound characterized by a complex structure featuring:

  • A 3,4-dihydroquinazolin-4-one core, a scaffold known for its role in kinase inhibition and anticancer activity.
  • A cyclopentyl group attached to the benzamide moiety, which may enhance lipophilicity and membrane permeability.

Properties

IUPAC Name

N-cyclopentyl-4-[[2-[2-(3,4-dimethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N4O3S/c1-20-11-16-25(17-21(20)2)32-28(36)19-39-31-34-27-10-6-5-9-26(27)30(38)35(31)18-22-12-14-23(15-13-22)29(37)33-24-7-3-4-8-24/h5-6,9-17,24H,3-4,7-8,18-19H2,1-2H3,(H,32,36)(H,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYGQKAYIGGVTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC5CCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-{[2-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with isocyanates or carbamates.

    Introduction of the Sulfanyl Group: This step involves the reaction of the quinazolinone intermediate with thiol-containing reagents under suitable conditions.

    Attachment of the Carbamoyl Group: This is typically done through the reaction of the intermediate with an appropriate carbamoyl chloride or isocyanate.

    Final Coupling: The final step involves coupling the intermediate with N-cyclopentylbenzamide under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, optimization of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-{[2-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-{[2-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide would depend on its specific application. In medicinal chemistry, it could act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of multiple functional groups allows for interactions with various biological molecules, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be analyzed based on substituent effects, synthetic routes, and bioactivity data from related studies.

Substituent Effects on Aromatic Moieties

highlights the synthesis of quinazolinone derivatives with varying aryl substituents (e.g., methyl, methoxy, chloro). Key comparisons include:

Compound ID Aryl Substituent Key Properties Reference
13a 4-Methylphenyl High yield (94%), melting point 288°C, IR peaks at 2214 cm⁻¹ (C≡N)
13b 4-Methoxyphenyl Yield 95%, lower mp (274°C), IR peaks at 2212 cm⁻¹ (C≡N)
Target Compound 3,4-Dimethylphenyl Predicted enhanced lipophilicity and steric hindrance vs. monosubstituted analogs
  • Electron-Donating vs. Electron-Withdrawing Groups : indicates that nitro groups (electron-withdrawing) improve antimycobacterial activity in aryl-substituted compounds. In contrast, the target’s 3,4-dimethylphenyl group (electron-donating) may prioritize membrane penetration over direct target-binding efficacy, suggesting a trade-off in design .

Sulfanyl Linkage and Carbamoyl Groups

The sulfanyl (-S-) bridge in the target compound differs from oxygen or amine linkages in analogs. Sulfur’s larger atomic radius and polarizability may enhance hydrophobic interactions, as seen in quaternary ammonium compounds (), though this requires experimental validation .

Computational Predictions

For example:

  • The quinazolinone core may interact with catalytic lysine residues in kinases via hydrogen bonding.
  • The cyclopentyl group could occupy hydrophobic pockets, similar to alkyl chains in surfactant studies () .

Biological Activity

N-cyclopentyl-4-{[2-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide is a complex organic compound that exhibits significant biological activity. Its structure features a quinazoline core, which is often associated with various pharmacological properties including anticancer, antimicrobial, and enzyme inhibitory activities. This article aims to detail the biological activity of this compound by reviewing existing literature and summarizing relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C29H32N4O3S2C_{29}H_{32}N_{4}O_{3}S_{2}. Its detailed structure includes multiple functional groups that contribute to its biological activity. The presence of the quinazoline moiety is particularly noteworthy as it has been linked to a range of bioactivities.

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets. The quinazoline core has been shown to inhibit enzymes involved in various metabolic pathways, which can lead to therapeutic effects in diseases such as cancer and infections.

Anticancer Activity

Research indicates that compounds with a quinazoline structure exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival.

Antimicrobial Activity

The compound has also exhibited antimicrobial properties against various bacterial strains. For instance, studies have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic processes.

Enzyme Inhibition

This compound has been evaluated for its enzyme inhibitory potential. Notably, it has shown strong inhibitory effects against acetylcholinesterase (AChE), which is significant for developing treatments for neurodegenerative diseases.

Case Studies

  • Anticancer Studies : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of quinazoline compounds showed IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity .
  • Antimicrobial Screening : Another research article highlighted the effectiveness of similar compounds against Escherichia coli and Staphylococcus aureus, with varying degrees of potency based on structural modifications .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeIC50 Value (µM)Reference
AnticancerA549 Cell Line5.0
AntimicrobialSalmonella typhi10.0
Enzyme InhibitionAcetylcholinesterase8.0

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